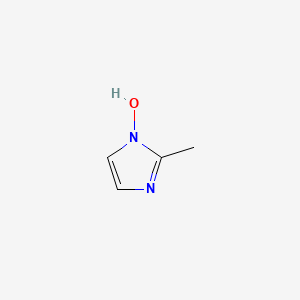

1H-Imidazole, 1-hydroxy-2-methyl-

説明

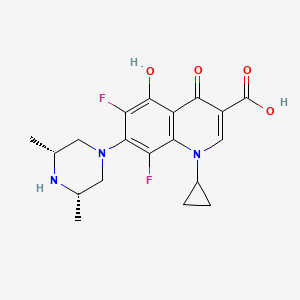

“1H-Imidazole, 1-hydroxy-2-methyl-” is a compound with the molecular formula C4H6N2O. It has a molecular weight of 98.10 g/mol . The IUPAC name for this compound is 1-hydroxy-2-methylimidazole . It’s also known by other synonyms such as methylimidazol-1-ol and 2-Methyl-1H-imidazol-1-ol .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives was synthesized and evaluated for their inhibitory potency against xanthine oxidase .Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 1-hydroxy-2-methyl-” can be represented by the canonical SMILES notation: CC1=NC=CN1O . The InChI representation is InChI=1S/C4H6N2O/c1-4-5-2-3-6(4)7/h2-3,7H,1H3 .Physical And Chemical Properties Analysis

The compound “1H-Imidazole, 1-hydroxy-2-methyl-” has a molecular weight of 98.10 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. The exact mass and monoisotopic mass are 98.048012819 g/mol. The topological polar surface area is 38 Ų .科学的研究の応用

Immunomodulatory and Antitumor Applications

Imiquimod, a derivative of imidazole, acts as an immune response modifier. It has no inherent antiviral or antiproliferative activity in vitro but demonstrates significant immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo through the induction of cytokines. This makes imiquimod an effective topical agent for treating various cutaneous diseases, including genital warts, genital herpes, and basal cell carcinoma (Syed, 2001).

Antimicrobial Activities

Imidazole compounds are crucial in the pharmaceutical industry for manufacturing antifungal drugs like ketoconazole and clotrimazole. Their role as intermediaries in the synthesis of some pesticides and insecticides highlights their antimicrobial potency. The antimicrobial activity of imidazole makes it a promising candidate for developing new compounds to inhibit microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Material Science: Metal-Organic Frameworks

Imidazole linkers are utilized in zeolite imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), known for their exceptional properties. These frameworks are used in various applications, including gas storage and separation, catalysis, and sensing, highlighting the material science applications of imidazole derivatives (Sankar et al., 2019).

Therapeutic Agents

Imidazole derivatives exhibit a wide range of pharmacological activities, including anti-infective potentials. Their ubiquity in living organisms and significant activities make them a focal point of scientific research, aiming to develop new therapeutic agents (Sharma et al., 2016).

Corrosion Inhibition

Imidazoline, a derivative of imidazole, and its derivatives are widely used as corrosion inhibitors due to their effective adsorption on metal surfaces. Their application in the petroleum industry as corrosion inhibitors showcases the industrial applications of imidazole derivatives (Sriplai & Sombatmankhong, 2023).

将来の方向性

Imidazole and its derivatives have been the subject of extensive research due to their wide range of applications in medicinal chemistry. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Future research will likely continue to explore the synthesis, functionalization, and applications of imidazole and its derivatives.

作用機序

Target of Action

Imidazoles are known to be key components in functional molecules used in a variety of applications . They are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

Mode of Action

The synthesis of imidazoles has been reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Result of Action

Imidazoles are known to be key components in functional molecules used in a variety of applications .

Action Environment

One study mentioned that the reaction conditions for the synthesis of imidazoles were mild enough for the inclusion of a variety of functional groups .

特性

IUPAC Name |

1-hydroxy-2-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-4-5-2-3-6(4)7/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINPHWNDUMOALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide](/img/structure/B3320734.png)

![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3320755.png)

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3320785.png)

![1-((3S,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-3,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B3320813.png)

![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)